3'-Bromo-4',5'-difluoroacetophenone
Overview
Description
3’-Bromo-4’,5’-difluoroacetophenone is a chemical compound with the molecular formula C₈H₅BrF₂O and a molecular weight of 235.03 g/mol . It is also known by its systematic name, 1-(3-Bromo-4,5-difluorophenyl)ethanone . This compound is characterized by the presence of bromine and fluorine atoms attached to an acetophenone core, making it a valuable intermediate in organic synthesis and various chemical reactions.
Scientific Research Applications
3’-Bromo-4’,5’-difluoroacetophenone has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It serves as a building block for the synthesis of potential drug candidates and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
3’-Bromo-4’,5’-difluoroacetophenone is classified under GHS07. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Preparation Methods
The synthesis of 3’-Bromo-4’,5’-difluoroacetophenone typically involves the bromination and fluorination of acetophenone derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve the desired substitution pattern on the aromatic ring . Industrial production methods may involve more scalable and efficient processes, such as continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3’-Bromo-4’,5’-difluoroacetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups using reagents like palladium catalysts.
Oxidation and Reduction: The carbonyl group in the acetophenone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide . The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 3’-Bromo-4’,5’-difluoroacetophenone involves its interaction with molecular targets and pathways in chemical reactions. The bromine and fluorine atoms on the aromatic ring influence the reactivity and selectivity of the compound in various reactions . The carbonyl group in the acetophenone moiety can participate in nucleophilic addition and other reactions, contributing to the overall reactivity of the compound .
Comparison with Similar Compounds
3’-Bromo-4’,5’-difluoroacetophenone can be compared with other similar compounds, such as:
3-Bromo-4-fluoroacetophenone: This compound has one less fluorine atom and exhibits different reactivity and properties.
4-Bromo-2,5-difluoroacetophenone: This compound has a different substitution pattern on the aromatic ring, leading to variations in its chemical behavior.
2,3-Dibromo-4-fluoroacetophenone: This compound contains two bromine atoms and one fluorine atom, resulting in distinct reactivity and applications.
The uniqueness of 3’-Bromo-4’,5’-difluoroacetophenone lies in its specific substitution pattern, which imparts unique reactivity and properties compared to other similar compounds .
Properties
IUPAC Name |
1-(3-bromo-4,5-difluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSAYYJRGMXVSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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